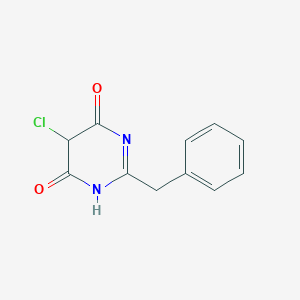
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a benzyl group at position 2 and a chlorine atom at position 5 on the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-chloro-1H-pyrimidine-4,6-dione typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of benzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with urea and chlorinated using thionyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, substitution with an amine can yield 2-benzyl-5-amino-1H-pyrimidine-4,6-dione .
Aplicaciones Científicas De Investigación
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-benzyl-5-chloro-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to reduced production of inflammatory mediators or disruption of microbial cell processes . The exact molecular pathways involved depend on the specific biological context and target enzyme .
Comparación Con Compuestos Similares
Similar Compounds
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione: Characterized by a benzyl group at position 2 and a chlorine atom at position 5.
2-benzyl-5-amino-1H-pyrimidine-4,6-dione: Similar structure but with an amino group at position 5 instead of chlorine.
2-benzyl-5-methyl-1H-pyrimidine-4,6-dione: Contains a methyl group at position 5 instead of chlorine.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse pharmacological properties .
Propiedades
Fórmula molecular |
C11H9ClN2O2 |
|---|---|
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-10(15)13-8(14-11(9)16)6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,14,15,16) |
Clave InChI |
LAQRWIDLRBBCEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC(=O)C(C(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


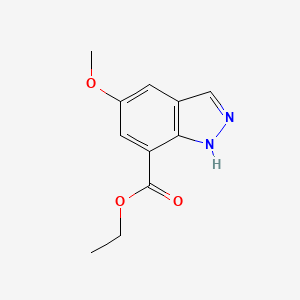

![1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13889232.png)
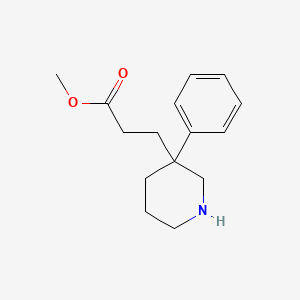
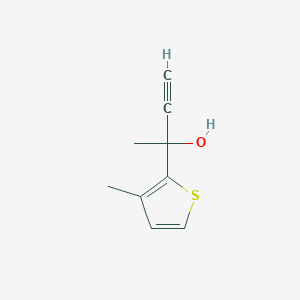
![Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13889252.png)
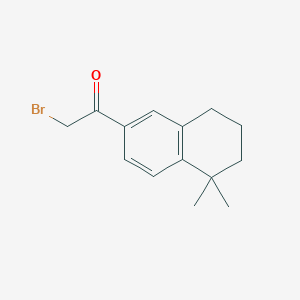
![3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)


![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
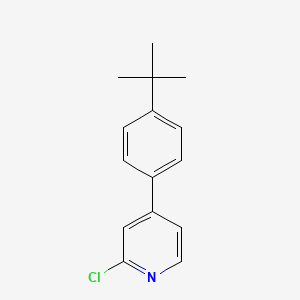

![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
